molecular formula C8H5BrF2O B1410512 2'-Bromo-3',6'-difluoroacetophenone CAS No. 1807029-26-0

2'-Bromo-3',6'-difluoroacetophenone

Cat. No.: B1410512
CAS No.: 1807029-26-0
M. Wt: 235.02 g/mol
InChI Key: GLIIMDYPKPWEEA-UHFFFAOYSA-N
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Description

2’-Bromo-3’,6’-difluoroacetophenone is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms.

Mechanism of Action

Target of Action

The primary targets of 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds often interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of 2’-Bromo-3’,6’-difluoroacetophenone For instance, 2′,6′-Difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2′,6′-diphenylacetophenone .

Biochemical Pathways

The specific biochemical pathways affected by 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds can be involved in the synthesis of various organic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’-Bromo-3’,6’-difluoroacetophenone The molecular weight of the compound is 23503 g/mol , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds can be used in the synthesis of various organic compounds .

Biochemical Analysis

Biochemical Properties

2’-Bromo-3’,6’-difluoroacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used as a reagent in the synthesis of other chemical compounds. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .

Cellular Effects

The effects of 2’-Bromo-3’,6’-difluoroacetophenone on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can lead to changes in gene expression patterns and metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2’-Bromo-3’,6’-difluoroacetophenone exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, particularly enzymes. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Bromo-3’,6’-difluoroacetophenone can change over time. The compound is relatively stable when stored at low temperatures, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 2’-Bromo-3’,6’-difluoroacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including liver and kidney damage .

Metabolic Pathways

2’-Bromo-3’,6’-difluoroacetophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2’-Bromo-3’,6’-difluoroacetophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, it may be preferentially localized in the endoplasmic reticulum due to its interactions with membrane-bound proteins .

Subcellular Localization

The subcellular localization of 2’-Bromo-3’,6’-difluoroacetophenone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’,6’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the electrophilic aromatic substitution reaction, where acetophenone is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-3’,6’-difluoroacetophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’,6’-difluoroacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while reduction reactions typically produce alcohols .

Scientific Research Applications

2’-Bromo-3’,6’-difluoroacetophenone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2’,4’-difluoroacetophenone
  • 2-Bromo-3’,4’-difluoroacetophenone
  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-3’-nitroacetophenone

Uniqueness

Compared to similar compounds, 2’-Bromo-3’,6’-difluoroacetophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity and physical properties, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

1-(2-bromo-3,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIIMDYPKPWEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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